molecular formula C12H24O3 B033040 11-Hydroxydodecanoic acid CAS No. 32459-66-8

11-Hydroxydodecanoic acid

Cat. No. B033040
CAS RN: 32459-66-8
M. Wt: 216.32 g/mol
InChI Key: KQGAHNAFXMVSGY-UHFFFAOYSA-N
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Description

11-Hydroxydodecanoic acid, also known as 11-hydroxylaate, belongs to the class of organic compounds known as medium-chain hydroxy acids and derivatives . These are hydroxy acids with a 6 to 12 carbon atoms long side chain .


Synthesis Analysis

A practical chemoenzymatic synthetic method for 11-hydroxyundecanoic acid from ricinoleic acid (12-hydroxyoleic acid) was investigated . Biotransformation of ricinoleic acid into the ester was driven by recombinant Escherichia coli cells expressing an alcohol dehydrogenase from Micrococcus luteus and the Baeyer–Villiger monooxygenase from Pseudomonas putida KT2440 .


Molecular Structure Analysis

The molecular formula of 11-Hydroxydodecanoic acid is C12H24O3 . The SMILES string representation is OCCCCCCCCCCC(O)=O .


Chemical Reactions Analysis

The carbon–carbon double bond of the ester was chemically reduced, and the ester bond was hydrolyzed to afford n-heptanoic acid and 11-hydroxyundecanoic acid . These were converted into other related derivatives .


Physical And Chemical Properties Analysis

11-Hydroxydodecanoic acid is a solid substance . Its molecular weight is 216.32 .

Scientific Research Applications

Enzymatic Synthesis

Field

Biocatalysis and Metabolic Engineering

Application

The enzymatic synthesis of ω-hydroxydodecanoic acid from vegetable oils is an important green pathway for their chemical-based synthesis .

Method

In a study, a novel monooxygenase CYP153AL.m from Limnobacter sp. 105 MED was used for whole-cell biotransformations. A three-component system was constructed, comprised of CYP153AL.m, putidaredoxin, and putidaredoxin reductase from Pseudomonas putida .

Results

Under optimized conditions, 2 g/L of 12-hydroxydodecanoic acid (12-OHDDA) was produced from 4 g/L of its corresponding fatty acid, dodecanoic acid. The system was extended to produce 3.28 g/L of 12-OHDDA using 4 g/L of substrate by introducing native redox partners .

Biosynthesis of C12 Fatty Alcohols

Field

Biotechnology and Bioprocess Engineering

Application

The conversions of 1-dodecanoic, ω-hydroxydodecanoic acid, and α,ω-dodecanedioic acid using whole cell biotransformation of Escherichia coli BW25113 ΔfadD expressing CAR and ADH enzymes were demonstrated .

Method

13 CAR enzymes were examined for 1-dodecanoic acid reduction, and CAR encoded by mab4714 from Mycobacterium abscessus showed the highest conversion. For better conversion, the host cells were engineered to simultaneously express Yarrowia lipolytica ADH2 with the GroES/EL-DnaK/J/E chaperone in a single host system .

Results

Two cell system significantly increased α,ω-dodecanedioic acid conversion by total 71.3%; α,ω-dodecanediol (68.2%) and ω-hydroxydodecanoic acid (3.1%), respectively .

Preparation of Higher Molecular Weight Polyesters

Field

Polymer Science

Application

11-Hydroxyundecanoic acid may be employed for the preparation of higher molecular weight polyesters .

Antimicrobial Applications

Field

Pharmaceutical Sciences

Application

Dodecanoic acid (lauric acid) and its derivatives have been found to possess antibacterial, antifungal, antitumor, anti-inflammatory, antimycobacterial, and antiviral activities .

Preparation of Organic Building Blocks

Field

Organic Chemistry

Application

11-Hydroxydodecanoic acid can be prepared by employing various starting reagents such as 10-undecenoic acid, undecylenic acid and hydrobromic acid, methyl 11-bromoundecanoate, and ricinoleic acid (12-hydroxyoleic acid) .

Method & Results

The specific methods of application or experimental procedures, including any relevant technical details or parameters, and a thorough summary of the results or outcomes obtained, including any quantitative data or statistical analyses, are not available for this application.

Production of Bioplastics

Field

Biotechnology

Application

ω-Hydroxylated fatty acids, such as 11-Hydroxydodecanoic acid, obtained from medium- and long-chain length fatty acids are versatile building blocks that are used as precursors for bioplastics .

Method & Results

Organic Building Blocks

Application

11-Hydroxydodecanoic acid can be used as an organic building block in various chemical reactions .

Method & Results

Production of Adhesives and Lubricants

Field

Industrial Chemistry

Application

ω-Hydroxylated fatty acids, such as 11-Hydroxydodecanoic acid, are valuable and versatile building blocks for the production of various adhesives, lubricants, and cosmetic intermediates .

Safety And Hazards

11-Hydroxydodecanoic acid may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to ensure adequate ventilation .

Future Directions

The future directions of 11-Hydroxydodecanoic acid research could involve further investigation into its synthesis methods and potential applications. It may be employed for the preparation of higher molecular weight polyesters . Further studies could also explore its mechanism of action and potential uses in various industries.

properties

IUPAC Name

11-hydroxydodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O3/c1-11(13)9-7-5-3-2-4-6-8-10-12(14)15/h11,13H,2-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGAHNAFXMVSGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954211
Record name 11-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxydodecanoic acid

CAS RN

32459-66-8
Record name 11-Hydroxydodecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32459-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-Hydroxydodecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032459668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxydodecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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